molecular formula C17H13N5 B181386 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 68380-53-0

4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No. B181386
CAS RN: 68380-53-0
M. Wt: 287.32 g/mol
InChI Key: LGPHOPXOHBUOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the pyrazolopyrimidine family and has been shown to have a diverse range of biological activities. In

Mechanism Of Action

The mechanism of action of 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is not fully understood. However, it is believed to act through the inhibition of various enzymes and pathways involved in disease progression. For example, in cancer cells, this compound has been shown to inhibit the activity of protein kinases, which are involved in cell proliferation and survival.

Biochemical And Physiological Effects

Studies have shown that 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine has a diverse range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the invasion and migration of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine in lab experiments is its diverse range of biological activities. This compound has been shown to have anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities, making it a useful tool for researchers studying various diseases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Researchers are also investigating the use of this compound in combination with other therapeutic agents to enhance its efficacy. In addition, studies are being conducted to further elucidate the mechanism of action of this compound and identify potential targets for its use in various diseases. Finally, researchers are exploring the use of this compound as a potential diagnostic tool for certain diseases.
Conclusion:
In conclusion, 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a compound with a diverse range of biological activities that has gained significant attention in scientific research. Its potential as a therapeutic agent in various diseases has led to extensive studies on its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound has the potential to lead to the development of new and effective treatments for various diseases.

Synthesis Methods

The synthesis of 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a multi-step process that involves the reaction of 2-aminopyrazole with a substituted benzaldehyde in the presence of a catalyst. The resulting product is then treated with a substituted aniline to yield the final compound. This method has been optimized by researchers to improve the yield and purity of the product.

Scientific Research Applications

4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities. Researchers have also investigated the use of this compound as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

68380-53-0

Product Name

4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

Molecular Formula

C17H13N5

Molecular Weight

287.32 g/mol

IUPAC Name

N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H13N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h1-12H,(H,18,19,21)

InChI Key

LGPHOPXOHBUOCX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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